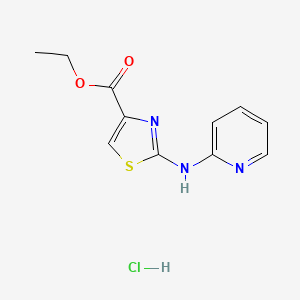
N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate, also known as DPA, is a chemical compound that has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Acetamide derivatives have been extensively studied for their biological effects. A comprehensive review by Kennedy (2001) on acetamide, its derivatives, and formamide outlines the significant commercial importance and the biological consequences of exposure to these chemicals. The review discusses the qualitative and quantitative variations in biological responses among different acetamide derivatives, emphasizing the importance of ongoing research to understand their usage and potential biological impacts [Kennedy, 2001].
Neuroprotective and Anesthetic Properties
Research into the neuroprotective and anesthetic properties of related compounds, such as zaleplon, has shown promising results. Zaleplon, a non-benzodiazepine sedative hypnotic, has been reviewed for its clinical use in treating insomnia. Preclinical studies indicate that compounds like zaleplon, which possess benzodiazepine-like properties, may have reduced risk of tolerance and are unlikely to produce significant amnestic effects [Heydorn, 2000].
Antioxidant and Anti-inflammatory Applications
N-acetylcysteine (NAC) serves as an example of how derivatives of acetamide can be applied in psychiatry and other medical fields due to their antioxidant and anti-inflammatory properties. NAC's use extends beyond being a mucolytic agent, impacting glutamatergic, neurotropic, and inflammatory pathways. This highlights the potential for compounds like "N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate" to be explored for similar applications [Dean et al., 2011].
Therapeutic Prospects in Psychiatry
Further exploration into N-acetylcysteine underscores its therapeutic potential in treating various psychiatric disorders, suggesting that research into similar compounds could uncover new adjunctive treatments in psychiatry. The compound's modulating effects on neurochemical pathways could provide insights into developing treatments for conditions such as depression, bipolar disorder, and schizophrenia [Minarini et al., 2017].
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylpiperazin-1-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3.2C2H2O4/c1-4-20-9-11-21(12-10-20)14-18(22)19-8-7-15-5-6-16(23-2)17(13-15)24-3;2*3-1(4)2(5)6/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBDNRDIBXQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)
![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)

![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
![5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2568061.png)
![2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2568064.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)



